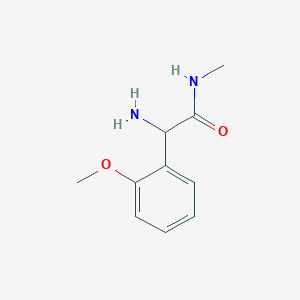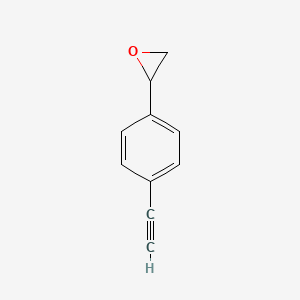
2-(4-Ethynylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethynylphenyl)oxirane is an organic compound with the molecular formula C10H8O. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The compound features an ethynyl group attached to a phenyl ring, which is further connected to an oxirane ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)oxirane can be achieved through various methods. One common approach involves the reaction of 4-ethynylphenylmagnesium bromide with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Preparation of 4-ethynylphenylmagnesium bromide by reacting 4-ethynylbromobenzene with magnesium in anhydrous ether.
- Addition of epichlorohydrin to the Grignard reagent, followed by workup to isolate the desired oxirane compound.
Another method involves the copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane with sulfonyl azide and 2-isocyanoacetate, leading to the formation of 3′,5′-dihydro-1H-spiro[benzo[d]oxepine-2,4′-imidazoles] .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethynylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Ethynylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethynylphenyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ethynyl group can participate in additional reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Ethynylphenyl)oxirane
- 2-(4-Propynylphenyl)oxirane
- 2-(4-Vinylphenyl)oxirane
Uniqueness
2-(4-Ethynylphenyl)oxirane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar oxirane compounds. The ethynyl group can participate in additional reactions, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C10H8O |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(4-ethynylphenyl)oxirane |
InChI |
InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2 |
Clave InChI |
ZHAFFVIZRHJFQL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


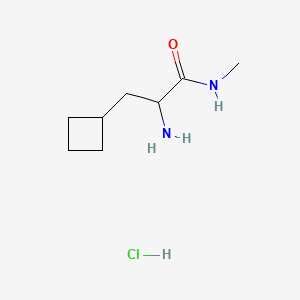
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
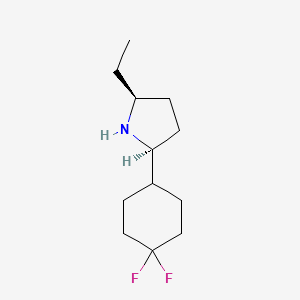
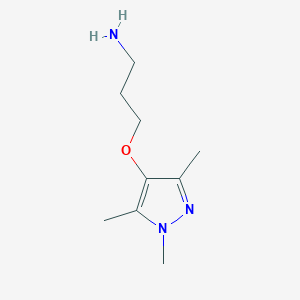
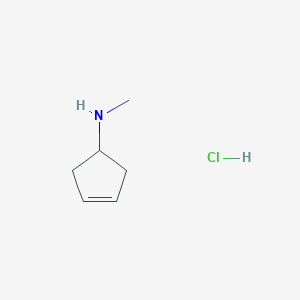
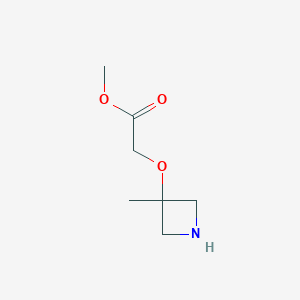
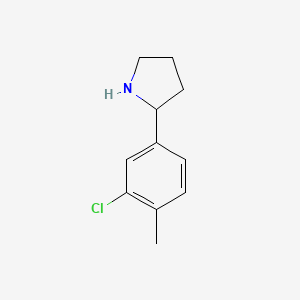

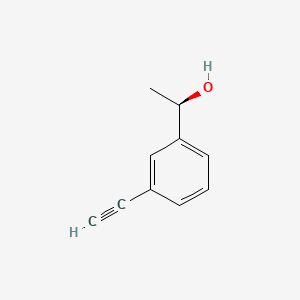
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
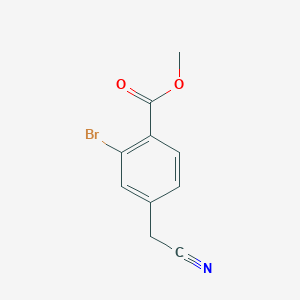
![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
